molecular formula C23H29NO4 B1146343 21-Deacetoxy Deflazacort CAS No. 13649-88-2

21-Deacetoxy Deflazacort

Katalognummer: B1146343
CAS-Nummer: 13649-88-2
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: WQUXBQVUVGNOKK-AAZVSSJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

21-Deacetoxy Deflazacort, also known as this compound, is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology

Deflazacort, synthesized in 1969, shares structural similarity with cortisol. It's a synthetic compound derived from prednisolone modification aimed at enhancing potency. Its active metabolite, 21-desacetyl deflazacort (21-desDFZ), interacts with the glucocorticoid receptor. Deflazacort was approved by the FDA in 2017 for treating Duchenne muscular dystrophy (DMD), highlighting its significance in rare genetic disorders involving muscle tissue degeneration (Zeesan et al., 2019).

Pharmacokinetics and Metabolite Analysis

Research has developed a sensitive method for quantifying 21-desacetyl deflazacort in human plasma, crucial for understanding its bioavailability and pharmacokinetics. This development supports pharmacokinetic studies and aids in the analysis of the drug's effects following oral administration (Karthikeyan, 2013).

Metabolite Profiling

Deflazacort's metabolism in humans produces several metabolites, including Metabolite V, an epoxide species identified as a minor circulating metabolite. This insight into the metabolic profile of deflazacort and its metabolites enriches our understanding of its pharmacodynamics and potential therapeutic applications (Kong et al., 2020).

Drug Interaction Potential

An in vitro study on 6β-hydroxy-21-desacetyl deflazacort, a major but not biologically active metabolite of deflazacort, evaluated its potential for drug interaction. It highlighted the metabolite's moderate inhibition of specific cytochrome P450 enzymes, offering insights into the drug's safety profile and interaction with other medications (Ma et al., 2021).

Formulation and Drug Delivery

Research into the formulation of mouth-dissolving tablets of deflazacort aims to enhance its safety and efficacy. This novel oral drug delivery system underscores efforts to improve patient compliance and therapeutic outcomes, especially in inflammatory conditions (Govind et al., 2016).

Safety and Hazards

When handling 21-Deacetoxy Deflazacort, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

21-Deacetoxy Deflazacort, also known as Deflazacort intermediate, is a dehydrogenated derivative of Deflazacort . The primary target of this compound is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound is an inactive precursor that is rapidly converted to the active metabolite, 21-Desacetyldeflazacort . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in inflammation and immune response . By binding to the glucocorticoid receptor, this compound can modulate the transcription of genes involved in these pathways, leading to downstream effects such as reduced inflammation and suppressed immune response .

Pharmacokinetics

The pharmacokinetics of this compound involve its rapid conversion to the active metabolite, 21-Desacetyldeflazacort . This process influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and ultimately its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and suppression of immune response . These effects are beneficial in the management of conditions characterized by excessive inflammation or overactive immune response .

Biochemische Analyse

Biochemical Properties

21-Deacetoxy Deflazacort plays a significant role in biochemical reactions due to its conversion to the active metabolite 21-Desacetyldeflazacort. This conversion allows it to interact with various enzymes, proteins, and other biomolecules. Specifically, this compound interacts with glucocorticoid receptors, leading to the modulation of inflammatory and immune responses . The nature of these interactions involves binding to the glucocorticoid receptor, which then influences the transcription of target genes involved in inflammation and immune regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in glucose metabolism, thereby influencing energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to glucocorticoid receptors, leading to the activation or repression of target genes . This binding interaction results in the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes . Furthermore, this compound modulates the activity of enzymes involved in metabolic pathways, contributing to its anti-inflammatory and immunosuppressive effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects observed in in vitro and in vivo studies include sustained anti-inflammatory and immunosuppressive activity, with no significant loss of efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and modulates immune responses without significant adverse effects . At higher doses, this compound may cause toxic effects, including weight loss and increased motor activity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to 21-Desacetyldeflazacort. This conversion is facilitated by enzymes such as cytochrome P450, which play a crucial role in the metabolism of glucocorticoids . The interaction with these enzymes affects metabolic flux and metabolite levels, contributing to the overall pharmacological effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, ensuring its effective interaction with target biomolecules .

Eigenschaften

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUXBQVUVGNOKK-AAZVSSJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13649-88-2
Record name (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.